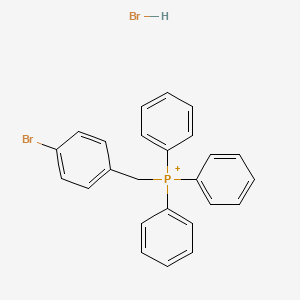
(4-Bromophenyl)methyl-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzyl triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H21Br2P. It is a white to almost white crystalline powder that is hygroscopic and sensitive to light . This compound is commonly used in organic synthesis, particularly in the preparation of Wittig reagents, which are essential for the synthesis of alkenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromobenzyl triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 4-bromobenzyl bromide in an organic solvent such as toluene. The reaction is typically carried out at room temperature with ice-cooling to control the exothermic reaction . The product is then filtered and washed with toluene and dry petroleum ether to remove any unreacted triphenylphosphine.
Industrial Production Methods: Industrial production of 4-bromobenzyl triphenylphosphonium bromide often involves microwave irradiation to accelerate the reaction. This method provides high yields (87-98%) and reduces reaction times significantly. The reaction is carried out in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobenzyl triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or THF.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce 4-hydroxybenzyl triphenylphosphonium bromide .
Aplicaciones Científicas De Investigación
4-Bromobenzyl triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including alkenes and other phosphonium salts.
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 4-bromobenzyl triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphonium ion can stabilize negative charges on reaction intermediates, facilitating the formation of new chemical bonds. This property is particularly useful in Wittig reactions, where the compound helps in the formation of alkenes by reacting with carbonyl compounds .
Comparación Con Compuestos Similares
Benzyl triphenylphosphonium bromide: Similar in structure but lacks the bromine atom on the benzyl group.
4-Bromobutyl triphenylphosphonium bromide: Similar but has a butyl group instead of a benzyl group.
Uniqueness: 4-Bromobenzyl triphenylphosphonium bromide is unique due to the presence of the bromine atom on the benzyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where the bromine atom can participate in further chemical transformations .
Propiedades
Fórmula molecular |
C25H22Br2P+ |
|---|---|
Peso molecular |
513.2 g/mol |
Nombre IUPAC |
(4-bromophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
Clave InChI |
FQJYKXVQABPCRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


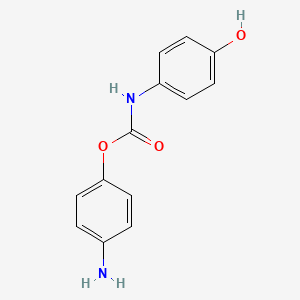


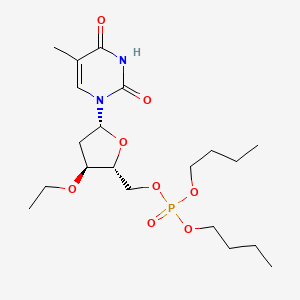
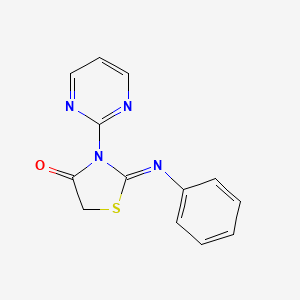

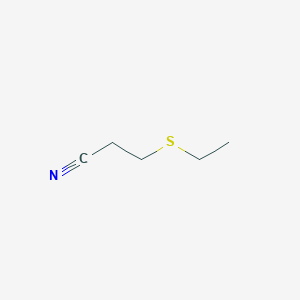



![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)



